molecular formula C19H21N5O2S B14925897 2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B14925897
M. Wt: 383.5 g/mol
InChI Key: KMFAPSCKICYJSU-UHFFFAOYSA-N
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Description

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include hydrazines, aldehydes, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHOXYPHENYL)ACETAMIDE apart is its unique combination of pyrazole and pyrimidine moieties linked by a sulfanyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O2S/c1-4-24-11-14(13(2)23-24)15-9-10-20-19(22-15)27-12-18(25)21-16-7-5-6-8-17(16)26-3/h5-11H,4,12H2,1-3H3,(H,21,25)

InChI Key

KMFAPSCKICYJSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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